2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
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Overview
Description
2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic compound with a unique structure that combines elements of pyrazole, thiophene, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include chlorinated solvents, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: This compound is used as a precursor in the synthesis of sulfur (VI) compounds.
Hydrogen Bromide (HBr): A simple bromine compound used in various organic synthesis reactions.
Properties
Molecular Formula |
C19H15ClN4OS |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-[(E)-[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C19H15ClN4OS/c1-11-16(19(25)24(23-11)13-7-5-12(20)6-8-13)10-22-18-15(9-21)14-3-2-4-17(14)26-18/h5-8,10,23H,2-4H2,1H3/b22-10+ |
InChI Key |
PYIIQIJQLLANTQ-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)/C=N/C3=C(C4=C(S3)CCC4)C#N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=C(C4=C(S3)CCC4)C#N |
Origin of Product |
United States |
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